molecular formula C21H26N2O4 B11565348 N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide

Katalognummer: B11565348
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: KOIAHQDVJNPCBT-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2,4-dipropoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the original amine and aldehyde.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Wirkmechanismus

The mechanism of action of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, and inhibit their activity. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes and leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N'-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid
  • N'-[(E)-(4-Fluorphenyl)methyliden]biphenyl-4-carbohydrazid

Einzigartigkeit

N'-[(E)-(2,4-Dipropoxyphenyl)methyliden]-4-Methoxybenzohydrazid ist einzigartig aufgrund seines spezifischen Substitutionsschemas an den Phenylringen, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Propoxy- und Methoxygruppen erhöht seine Löslichkeit und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel

C21H26N2O4

Molekulargewicht

370.4 g/mol

IUPAC-Name

N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C21H26N2O4/c1-4-12-26-19-11-8-17(20(14-19)27-13-5-2)15-22-23-21(24)16-6-9-18(25-3)10-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,24)/b22-15+

InChI-Schlüssel

KOIAHQDVJNPCBT-PXLXIMEGSA-N

Isomerische SMILES

CCCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC)OCCC

Kanonische SMILES

CCCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.